8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Description
8-(3-Aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound with the molecular formula C10H14N6O and a molecular weight of 234.26 g/mol . It belongs to the [1,2,4]triazolo[4,3-a]pyrazin-3-one family, characterized by a fused triazole-pyrazine core.
Properties
IUPAC Name |
8-(3-aminopiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c11-7-2-1-4-15(6-7)8-9-13-14-10(17)16(9)5-3-12-8/h3,5,7H,1-2,4,6,11H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTVVAILVFRZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=NNC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Use of Phthalimido-Protected 3-Aminopiperidine
- The 3-aminopiperidine is first protected as its phthalimido derivative to prevent side reactions during coupling.
- The protected 3-(phthalimido)piperidine is reacted with a suitable halogenated precursor of the triazolopyrazine or xanthine analog in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP).
- Reaction temperatures range from 20°C to 160°C, with preferred conditions around 140°C.
- After coupling, the phthalimido protecting group is removed using hydrazine in ethanol, yielding the free 3-aminopiperidinyl substitution.
- This method yields high chemical and optical purity and is suitable for industrial scale production.
Example reaction conditions and yields:
| Parameter | Details |
|---|---|
| Starting materials | 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butin-1-yl)-8-bromoxanthine and 3-(phthalimido)piperidine D-tartrate |
| Solvent | N-methyl-2-pyrrolidone (NMP) |
| Temperature | 140°C |
| Base | Diisopropylethylamine |
| Reaction time | 2 hours |
| Workup | Dilution with methanol, cooling, filtration, washing |
| Yield | 82% (based on theory) |
This process is detailed in patent US8883805B2 and optimized for enantiomerically pure products.
Alternative Chloromethyl Pyridine Route
- A variant involves preparing 3-cyano-2-(chloromethyl)pyridine from 2-hydroxymethyl-3-pyridinecarboxamide using phosphorus oxychloride.
- This chloromethyl derivative is then reacted with brominated xanthine derivatives in the presence of potassium carbonate and NMP at 70°C for extended periods (up to 19 hours).
- The product is isolated by filtration and drying.
This method is useful for preparing intermediates that can be further transformed into the target compound.
Protecting groups are crucial for the selective introduction of the aminopiperidine moiety. The phthalimido group is preferred over tert-butoxycarbonyl (Boc) due to:
- Easier removal via hydrazinolysis without generating difficult-to-remove impurities.
- Higher purity of the final product, critical for pharmaceutical applications.
- Cost-effectiveness and scalability.
Deprotection is typically performed by treating the phthalimido-protected intermediate with hydrazine hydrate in ethanol at moderate temperatures, followed by purification steps.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1. Core synthesis | 2,3-Dichloropyrazine + hydrazine hydrate, EtOH, reflux 85°C | Nucleophilic substitution | Efficient intermediate formation |
| 2. Cyclization | Triethoxy methane, reflux 80°C | Triazole ring formation | Key intermediate obtained |
| 3. Coupling with protected amine | 3-(Phthalimido)piperidine + halogenated precursor, NMP, 140°C, base | Aminopiperidinyl substitution | High yield, optical purity (82%) |
| 4. Deprotection | Hydrazine hydrate, ethanol | Removal of phthalimido group | Clean amine obtained |
| 5. Alternative chloromethyl route | 2-Hydroxymethyl-3-pyridinecarboxamide + POCl3, then coupling with bromoxanthine, K2CO3, NMP, 70°C | Intermediate preparation | Moderate to good yields (83%) |
Research Findings and Industrial Relevance
- The described methods emphasize the importance of protecting group choice, reaction solvent, and temperature control to maximize yield and purity.
- The use of NMP as solvent and diisopropylethylamine as base provides robust reaction conditions amenable to scale-up.
- The phthalimido protection strategy overcomes limitations of Boc protection, especially regarding impurity profiles and cost.
- The synthetic route allows access to enantiomerically pure compounds, which is crucial for minimizing side effects and optimizing pharmacological efficacy.
- These processes have been validated in patents and peer-reviewed studies, confirming their suitability for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride followed by nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized triazolo-pyrazine compounds .
Scientific Research Applications
8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism. By binding to the active site of DPP-IV, the compound prevents the enzyme from degrading incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels . Molecular docking studies have shown favorable binding affinities, supporting its potential as a drug candidate .
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Substituents
Key Insights :
- The position of the amino group on the piperidine ring (3- vs. 4-) influences solubility and receptor selectivity. For example, 4-aminopiperidinyl derivatives are prioritized for CNS-targeting due to enhanced blood-brain barrier penetration .
- Bulky substituents like tetrahydro-pyranylamino () may reduce metabolic clearance but complicate synthesis yields (~35-47% for related compounds) .
Sulfonamide Derivatives for Antimalarial Activity
Key Insights :
- Sulfonamide moieties enhance antimalarial potency by targeting falcipain-2 protease .
- The target compound lacks a sulfonamide group, suggesting divergent therapeutic applications compared to these analogues.
Adenosine Receptor Antagonists
Key Insights :
- Piperazine/phenyl modifications improve adenosine receptor affinity. The target compound’s 3-aminopiperidine may similarly modulate receptor binding but requires empirical validation .
Key Insights :
- Thioether (sulfanyl) and acetamide groups expand structural diversity but may reduce metabolic stability .
Key Insights :
Biological Activity
8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a complex organic compound that has gained attention in medicinal chemistry for its potential therapeutic applications. Its unique structure, featuring a triazole ring fused to a pyrazine moiety and an amino piperidine substituent, suggests various biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C10H14N6O
- Molecular Weight : 234.26 g/mol
- InChI Key : LMTVVAILVFRZLH-UHFFFAOYSA-N
The compound exhibits significant biological activity primarily through its role as an inhibitor of key enzymes involved in cellular processes:
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibition :
- GSK-3 is implicated in various diseases, including diabetes and neurodegenerative disorders. Inhibition of GSK-3 by this compound may offer therapeutic benefits in these conditions.
- Poly (ADP-ribose) Polymerase 1 (PARP1) Inhibition :
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound and its derivatives:
- Anticancer Studies :
- Antibacterial Activity :
Q & A
Q. What are the standard synthetic routes for preparing 8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one?
The synthesis typically involves cyclization of acid precursors with carbonyldiimidazole (CDI) and subsequent reaction with N1-substituted hydrazinopyrazin-2-one derivatives. For example:
- Step 1 : React 15 mmol of the acid with 15 mmol CDI in anhydrous DMF at 100°C for 1 hour to form an activated intermediate .
- Step 2 : Add 10 mmol of N1-aryl/benzyl-3-hydrazinopyrazin-2-one and reflux for 24 hours.
- Step 3 : Purify via recrystallization (DMF/i-propanol mixture) to isolate the triazolopyrazinone core .
Q. How can structural confirmation of the compound be achieved?
Use 1H NMR and 13C NMR to verify substituent positions and purity. For example:
- In derivatives with a 3-aminopiperidine substituent, characteristic peaks include δ 3.23 (s, 6H, 2CH3) for methyl groups and δ 7.52–7.59 (m, 6H) for aromatic protons .
- The triazolopyrazinone carbonyl group typically appears at ~1703 cm⁻¹ in IR spectra .
Q. What solvents and conditions are optimal for purification?
- Recrystallization : Use a DMF/i-propanol mixture (1:2 ratio) to achieve high-purity crystals .
- Column Chromatography : For intermediates with polar groups (e.g., piperazinyl), use EtOAc/hexane gradients .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives with bulky substituents?
Q. How to resolve contradictions in reported synthetic methodologies?
Conflicting protocols (e.g., varying reaction times or solvents) can be addressed by:
Q. What strategies mitigate byproduct formation during piperidine substitution?
- Protect Amino Groups : Use Boc-protected 3-aminopiperidine to prevent unwanted alkylation .
- Sequential Alkylation : Introduce substituents stepwise (e.g., methyl iodide before benzyl chloride) to avoid cross-reactivity .
Q. How to design analogs for adenosine receptor binding studies?
- Key Modifications : Add electron-withdrawing groups (e.g., nitro or chloro) at position 6 to enhance A2A receptor affinity .
- Pharmacophore Mapping : Use X-ray crystallography of receptor-ligand complexes to guide substituent placement .
Data Interpretation & Methodological Challenges
Q. How to analyze conflicting spectral data for triazolopyrazinone derivatives?
Q. What are scalable alternatives to lab-scale synthesis protocols?
- Continuous Flow Reactors : Improve heat transfer and reduce reaction times for CDI-mediated cyclization .
- Microwave-Assisted Synthesis : Achieve >90% yield in 2 hours for intermediates requiring prolonged reflux .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
